2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde
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Overview
Description
2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with ethylphenoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves the reaction of 4-ethylphenol with 3-chloropropyl methoxybenzaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion displaces the chloride ion. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethylphenoxy and methoxy groups may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-methylphenoxy)propoxy]-3-methoxybenzaldehyde
- 2-[3-(4-ethylphenoxy)propoxy]-3-hydroxybenzaldehyde
- 2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzoic acid
Uniqueness
2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific combination of functional groups that confer distinct chemical and physical properties
Properties
IUPAC Name |
2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-15-8-10-17(11-9-15)22-12-5-13-23-19-16(14-20)6-4-7-18(19)21-2/h4,6-11,14H,3,5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSRXQVPOWBAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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